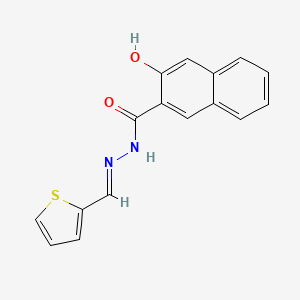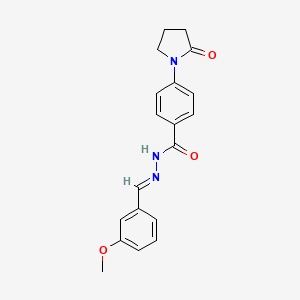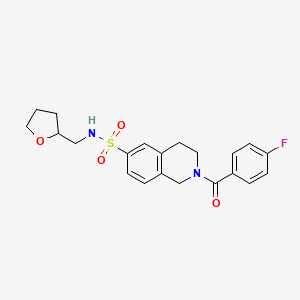![molecular formula C13H21N5O2S B5514669 5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)
5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a chemical compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are subjects of extensive synthetic exploration.
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves reactions of aminoazoles with various aldehydes and ketones. A specific method includes the reaction of aminoazoles and N,N-dialkyl-2-ketomethanesulfonamides under certain conditions to form substituted triazolopyrimidines (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been studied in various environments. For example, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was analyzed in different solvates, revealing insights into the molecule's interactions and supramolecular architecture (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, forming different derivatives with potential biological activities. These reactions include condensation with chlorocarboxylic acid chlorides, leading to partially hydrogenated derivatives with different properties (Chernyshev et al., 2014).
Physical Properties Analysis
The physical properties of triazolopyrimidines depend on their specific structure and substituents. Studies like those on the crystal structures of certain triazolopyrimidine derivatives provide insights into their physical characteristics, such as solubility and crystal packing (Dillen et al., 1983).
Chemical Properties Analysis
The chemical properties of triazolopyrimidines are influenced by their molecular structure. For instance, the presence of sulfonamide groups can impact their reactivity and interaction with biological targets. Studies on the synthesis and bioactivity of these compounds shed light on their chemical behaviors (Abdel-Motaal & Raslan, 2014).
Applications De Recherche Scientifique
Antimicrobial Activity
The antimicrobial evaluation of some 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides, including derivatives similar to the compound of interest, showcases their potential in combating microbial infections. These compounds were synthesized and assessed for their activity against various microbial species, indicating their importance in the development of new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Synthesis Techniques
Research has also focused on the synthesis of these compounds, highlighting methods to create derivatives efficiently. For example, the straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines demonstrates innovative approaches to synthesizing this class of chemicals, which could be applied to the compound , providing insights into potential routes for its synthesis and modification (Shvets et al., 2020).
Biological Properties and Applications
The study of derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides reveals interest in their biological properties, particularly their potential biological activity. This research underscores the importance of such compounds in the development of new therapeutic agents, hinting at the broader applicability of the specific compound (Chemistry of Heterocyclic Compounds, 2015).
Herbicidal Activity
The compound has potential applications in agriculture, as indicated by the synthesis and evaluation of triazolopyrimidine-carbonylhydrazone derivatives for fungicidal activities. Such studies suggest the utility of the compound in developing new herbicides or pesticides, providing a basis for its application in enhancing crop protection strategies (Li De-jiang, 2008).
Propriétés
IUPAC Name |
5,7-dimethyl-N,N-dipropyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-5-7-17(8-6-2)21(19,20)13-15-12-14-10(3)9-11(4)18(12)16-13/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALFBALOLCUEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=NN2C(=CC(=NC2=N1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24813763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)



![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)
![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5514675.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)